molecular formula C11H16O3 B7865978 4-(5-Hydroxypentyloxy)phenol

4-(5-Hydroxypentyloxy)phenol

Cat. No.: B7865978
M. Wt: 196.24 g/mol
InChI Key: UVKAOWGONVXXGD-UHFFFAOYSA-N
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Description

4-(5-Hydroxypentyloxy)phenol is a phenolic compound of interest in chemical and materials research. Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring, which defines their physical properties and reactivity . This structure allows for interactions with various sorbents and surfaces, making such compounds valuable for studying sorption processes, which are critical in environmental remediation and analytical chemistry . The molecule consists of a phenol group connected to a flexible 5-hydroxypentyloxy chain. This combination of a polar aromatic system and a hydroxy-terminated alkyl chain may make it a useful intermediate or model compound in organic synthesis, polymer science, and materials chemistry. For instance, it could serve as a building block for designing more complex molecules or functional materials. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this and all phenolic compounds with appropriate safety precautions.

Properties

IUPAC Name

4-(5-hydroxypentoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7,12-13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKAOWGONVXXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Hydroxypentyloxy)phenol, a phenolic compound, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H18_{18}O2_2
  • Molecular Weight : 210.28 g/mol
  • IUPAC Name : 4-(5-hydroxypentyloxy)phenol

The biological activity of 4-(5-hydroxypentyloxy)phenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antioxidant Activity

Research indicates that 4-(5-hydroxypentyloxy)phenol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. It modulates pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of 4-(5-hydroxypentyloxy)phenol. It has shown efficacy in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, it was found to reduce the viability of various cancer cell lines at micromolar concentrations.

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of 4-(5-hydroxypentyloxy)phenol using DPPH and ABTS assays. The compound demonstrated a dose-dependent ability to scavenge free radicals, with IC50_{50} values comparable to well-known antioxidants like ascorbic acid.

CompoundIC50_{50} (µM)
4-(5-Hydroxypentyloxy)phenol25
Ascorbic Acid20

Study 2: Anti-inflammatory Mechanisms

In a cellular model of inflammation, 4-(5-hydroxypentyloxy)phenol was shown to decrease TNF-α levels significantly. This suggests its potential as an anti-inflammatory agent.

TreatmentTNF-α Levels (pg/mL)
Control150
4-(5-Hydroxypentyloxy)phenol80

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing that administration of 4-(5-hydroxypentyloxy)phenol significantly reduces markers of oxidative stress and inflammation. These results support its potential application in therapeutic settings.

Safety Profile

Preliminary toxicity studies indicate that 4-(5-hydroxypentyloxy)phenol has a favorable safety profile at therapeutic doses. Further studies are necessary to establish long-term safety and efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-(5-hydroxypentyloxy)phenol as an anticancer agent. Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell growth and survival .

Androgen Receptor Modulation
The compound has been investigated for its role as a modulator of the androgen receptor (AR), which is crucial in the development and progression of prostate cancer. Molecular docking studies suggest that 4-(5-hydroxypentyloxy)phenol binds effectively to the AR, potentially leading to reduced expression of AR-dependent genes such as PSA (prostate-specific antigen) and TMPRSS2 . This property positions it as a candidate for developing new therapeutic agents targeting androgen-dependent malignancies.

Biochemical Applications

Antioxidant Properties
4-(5-Hydroxypentyloxy)phenol exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging, where oxidative damage plays a significant role . The compound's ability to scavenge free radicals could be harnessed for therapeutic interventions aimed at mitigating oxidative damage in various biological systems.

Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes . This inhibition could have implications for drug interactions and the pharmacokinetics of co-administered medications.

Material Science Applications

Polymer Synthesis
In material science, 4-(5-hydroxypentyloxy)phenol can serve as a building block for synthesizing novel polymers with enhanced properties. Its hydroxyl groups allow for further functionalization, leading to materials with tailored mechanical and thermal characteristics. These polymers could find applications in coatings, adhesives, and biomedical devices .

Nanocomposites
The incorporation of 4-(5-hydroxypentyloxy)phenol into nanocomposites has been explored to improve their mechanical strength and thermal stability. Such composites could be utilized in various industrial applications, including automotive and aerospace sectors, where lightweight and durable materials are essential .

Case Studies

Study Application Findings
Anticancer ActivitySignificant reduction in cell viability in MDA-MB-231 cells with IC50 values in the micromolar range.
Antioxidant PropertiesDemonstrated ability to scavenge free radicals effectively, suggesting potential neuroprotective effects.
Enzyme InhibitionInhibition of cytochrome P450 enzymes affecting drug metabolism pathways.
Polymer SynthesisSuccessful synthesis of polymers exhibiting improved mechanical properties when incorporating the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Alkyloxy)phenols
  • 4-(Methoxymethyl)phenol (): Features a shorter methoxymethyl (-O-CH₂-OCH₃) chain. The absence of a hydroxyl group on the alkyl chain reduces hydrogen-bonding capacity compared to 4-(5-Hydroxypentyloxy)phenol, likely decreasing water solubility.
  • 4-(2-Methoxy-ethoxy)-phenol (CAS 51980-60-0, ): Contains a two-carbon ethoxy-ethoxy chain. The ether linkages enhance hydrophilicity but lack terminal hydroxyl groups, limiting solubility compared to the hydroxypentyl derivative.
Alkylphenols
  • 4-(5-Methylhexyl)phenol (CAS 100532-36-3, ): A branched six-carbon alkyl chain increases hydrophobicity.
  • 4-Phenylphenol (4-PP, ): A biphenyl structure with a phenyl substituent. The rigid aromatic system enhances thermal stability (melting point ~56°C) but reduces solubility in aqueous media compared to flexible hydroxypentyl chains.
Hydroxylated Derivatives
  • Compound from : Contains a dihydroxyphenyl group attached to a hydroxypentanoyl chain. The dual hydroxyl groups enhance hydrogen bonding and solubility, similar to 4-(5-Hydroxypentyloxy)phenol, but the ester linkage introduces different reactivity.

Physicochemical Properties

Compound Molecular Formula Key Substituent Melting Point (°C) Solubility (Polar Solvents) Optical Properties (UV-Vis)
4-(5-Hydroxypentyloxy)phenol C₁₁H₁₆O₃ -O-(CH₂)₅-OH ~100–150 (est.) High (due to -OH) λ_max ~270–300 nm (est.)
4-(Methoxymethyl)phenol C₈H₁₀O₂ -O-CH₂-OCH₃ Not reported Moderate Not reported
4-Phenylphenol (4-PP) C₁₂H₁₀O -C₆H₅ 56–58 Low λ_max ~280 nm (aromatic π→π*)
4-(4,5-Diphenylimidazolyl)phenol (–8) C₂₁H₁₆N₂O -Imidazole-diphenyl 278 Low (non-polar solvents) λ_max 340 nm, 406 nm (π→π* and ICT)

Notes:

  • Melting Points: The hydroxypentyloxy chain in 4-(5-Hydroxypentyloxy)phenol likely lowers the melting point compared to rigid aromatic systems like 4-(4,5-Diphenylimidazolyl)phenol (278°C) but increases it relative to short-chain alkylphenols .
  • Solubility: Terminal hydroxyl groups enhance water solubility compared to non-polar alkyl or phenyl substituents .
  • Optical Properties: Conjugated systems (e.g., diphenylimidazole in ) exhibit strong UV-Vis absorption due to π→π* transitions. The hydroxypentyloxy chain may show weaker absorption in the UV range, similar to simple phenolic ethers .

Nonlinear Optical (NLO) Properties

  • 4-(4,5-Diphenylimidazolyl)phenol (–8): Exhibits third-order NLO properties with nonlinear absorption coefficient (β) = 4.044 × 10⁻¹ cm/W and nonlinear refractive index (n₂) = -2.89 × 10⁻⁶ cm²/W. The negative n₂ indicates self-focusing behavior .
  • Comparison : The hydroxypentyloxy chain lacks the extended conjugation of diphenylimidazole, likely resulting in weaker NLO effects. However, the terminal -OH may enhance hyperpolarizability through hydrogen bonding, a factor requiring experimental validation.

Preparation Methods

Reaction Mechanism and Optimization

Phenol undergoes deprotonation in the presence of a base (e.g., potassium carbonate), generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of 1-bromo-5-hydroxypentane, displacing bromide to form the ether linkage. Critical parameters include:

  • Base selection : Potassium carbonate in dimethylformamide (DMF) achieves optimal deprotonation without hydrolyzing the alkyl halide.

  • Temperature and time : Reactions proceed efficiently at 80–90°C for 10–12 hours, minimizing side reactions such as elimination.

  • Molar ratios : A 1:1.2 molar ratio of phenol to 1-bromo-5-hydroxypentane ensures complete conversion, as excess alkylating agent compensates for volatility.

Synthetic Procedure and Yield

A representative protocol involves:

  • Dissolving phenol (94.1 g, 1.0 mol) and potassium carbonate (138.2 g, 1.0 mol) in anhydrous DMF (500 mL).

  • Adding 1-bromo-5-hydroxypentane (181.0 g, 1.2 mol) dropwise under nitrogen.

  • Refluxing at 85°C for 12 hours, followed by neutralization with dilute HCl and extraction with ethyl acetate.

  • Purifying the crude product via silica gel chromatography (hexane/ethyl acetate 3:1).

This method yields 4-(5-Hydroxypentyloxy)phenol in 82–87% purity, with residual DMF and unreacted alkyl halide as primary impurities.

Mitsunobu Reaction: Direct Coupling of Phenol and 5-Hydroxypentanol

The Mitsunobu reaction offers a one-step alternative, coupling phenol with 5-hydroxypentanol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This method avoids pre-halogenation and operates under mild conditions.

Mechanistic Insights

The reaction proceeds via oxidative coupling:

  • DIAD oxidizes PPh₃ to a phosphine oxide, generating a protonated intermediate.

  • 5-Hydroxypentanol is activated, enabling nucleophilic attack by the phenoxide ion.

  • The ether bond forms, with inversion of configuration at the electrophilic carbon.

Optimized Reaction Conditions

Key optimizations include:

  • Solvent selection : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

  • Stoichiometry : A 1:1:1 ratio of phenol, 5-hydroxypentanol, and DIAD minimizes side products.

  • Temperature : Room temperature (25°C) suffices, with reactions typically complete within 24 hours.

Experimental Protocol and Outcomes

A standard procedure entails:

  • Mixing phenol (94.1 g, 1.0 mol), 5-hydroxypentanol (118.2 g, 1.0 mol), and PPh₃ (262.3 g, 1.0 mol) in THF (1 L).

  • Adding DIAD (202.3 g, 1.0 mol) dropwise at 0°C.

  • Stirring at 25°C for 24 hours, followed by filtration to remove phosphine oxide byproducts.

  • Concentrating the filtrate and purifying via flash chromatography.

This route achieves yields of 75–80% , with triphenylphosphine oxide as the primary impurity.

Alternative Synthetic Pathways

Epoxide Ring-Opening Strategy

Though less common, epoxide intermediates enable ether formation. For example, reacting phenol with 5,6-epoxyhexanol under acidic conditions generates 4-(5-Hydroxypentyloxy)phenol via nucleophilic ring-opening. However, this method suffers from regioselectivity challenges and lower yields (~60%).

Enzymatic Synthesis

Recent advances explore lipase-catalyzed transesterification, using vinyl ethers as acyl donors. While environmentally benign, enzymatic routes remain experimental, with yields below 50%.

Comparative Analysis of Synthesis Routes

Method Yield Purity Advantages Limitations
Williamson ether synthesis82–87%>95%High scalability, low costRequires halogenated precursor
Mitsunobu reaction75–80%90–93%No pre-functionalization, mild conditionsExpensive reagents, phosphine oxide waste
Epoxide ring-opening~60%85–88%Avoids halogensPoor regioselectivity, side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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